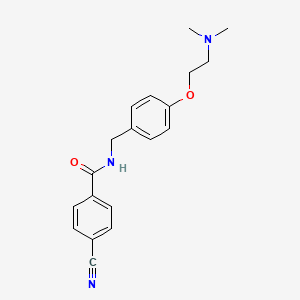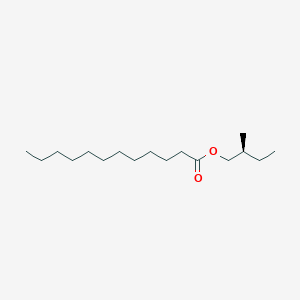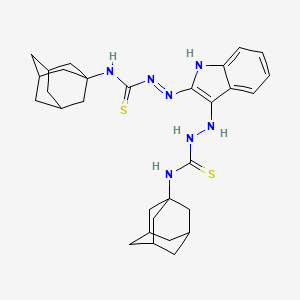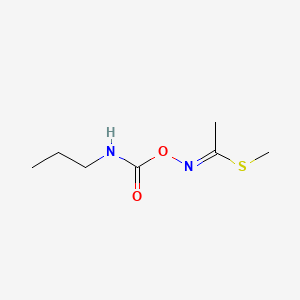
6-(1-Piperazinyl)-6H-dibenzo(b,d)pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Piperazinyl)-6H-dibenzo(b,d)pyran is a heterocyclic compound that features a piperazine ring fused to a dibenzopyran structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Piperazinyl)-6H-dibenzo(b,d)pyran typically involves the reaction of dibenzopyran with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1-Piperazinyl)-6H-dibenzo(b,d)pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding alcohols.
Applications De Recherche Scientifique
6-(1-Piperazinyl)-6H-dibenzo(b,d)pyran has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(1-Piperazinyl)-6H-dibenzo(b,d)pyran involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity and leading to various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A simpler structure with similar pharmacological properties.
Dibenzopyran: Shares the core structure but lacks the piperazine ring.
Uniqueness
6-(1-Piperazinyl)-6H-dibenzo(b,d)pyran is unique due to the combination of the piperazine ring and the dibenzopyran structure, which may confer distinct pharmacological properties not seen in the individual components.
Propriétés
Numéro CAS |
83358-68-3 |
|---|---|
Formule moléculaire |
C17H18N2O |
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
1-(6H-benzo[c]chromen-6-yl)piperazine |
InChI |
InChI=1S/C17H18N2O/c1-2-7-15-13(5-1)14-6-3-4-8-16(14)20-17(15)19-11-9-18-10-12-19/h1-8,17-18H,9-12H2 |
Clé InChI |
GGJVQBAUKUVWHH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2C3=CC=CC=C3C4=CC=CC=C4O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



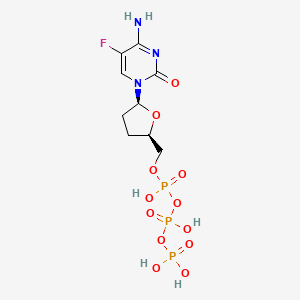
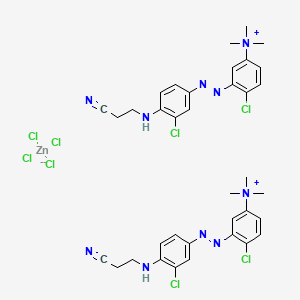



![2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol](/img/structure/B12716474.png)

